
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid
Overview
Description
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is a heterocyclic aromatic compound that contains both a pyridine ring and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorinated phenyl group. The amino and carboxylic acid groups are then introduced through subsequent reactions.
For example, the synthesis may start with 2-amino-3-methylpyridine, which undergoes a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride. The resulting fluorinated intermediate is then subjected to a carboxylation reaction to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical transformations:
Esterification
Reaction with alcohols in acidic or coupling-agent-mediated conditions produces esters. For example:
Example :
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethanol | H₂SO₄, 80°C, 6h | Ethyl 2-amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylate | 85% |
Amide Formation
Activation via thionyl chloride followed by amine coupling yields amides:
Example :
Amine | Conditions | Product | Yield |
---|---|---|---|
Aniline | DCM, RT, 4h | 2-Amino-N-phenyl-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxamide | 78% |
Amino Group Reactivity
The primary amine participates in nucleophilic and condensation reactions:
Acylation
Acetylation with acetic anhydride:
Conditions : Pyridine, 60°C, 2h; Yield : 92% .
Schiff Base Formation
Reaction with aromatic aldehydes:
Example :
Aldehyde | Product | Yield |
---|---|---|
4-Nitrobenzaldehyde | 2-((4-Nitrobenzylidene)amino)-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | 76% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyridine ring and aryl group enable regioselective substitutions:
Nitration
Nitration occurs at the para position of the 4-fluoro-3-methylphenyl group:
Conditions : 0°C, 1h; Yield : 68% .
Halogenation
Bromination using PBr₃ in acetonitrile:
Conditions : 110–130°C, 3h; Yield : 91% .
Multi-Component Reactions (MCRs)
The compound serves as a building block in MCRs due to its dual functionality:
Knoevenagel Condensation
Reaction with aldehydes and 1,3-cyclohexanedione:
Conditions : Ethanol, 60°C, 5min; Yield : 98% .
Metal-Catalyzed Cross-Coupling
The fluorine substituent participates in Suzuki-Miyaura couplings under palladium catalysis:
Conditions : Dioxane/H₂O, 80°C, 12h; Yield : 75% .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group:
Conditions : 200°C, 2h; Yield : 82% .
Salt Formation
Reaction with bases forms water-soluble salts:
Application : Enhances bioavailability for pharmacological studies .
Comparative Reaction Data Table
Reaction Type | Reagents/Conditions | Key Product | Yield (%) | Selectivity |
---|---|---|---|---|
Esterification | Ethanol/H₂SO₄ | Ethyl ester | 85 | High |
Amidation | SOCl₂, aniline | Phenylamide | 78 | Moderate |
Nitration | HNO₃/H₂SO₄ | Nitro derivative | 68 | Para > ortho |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂ | Biaryl | 75 | >90% |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyridine carboxylic acids exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyridine structure could enhance selectivity and potency against specific cancer types, including breast and lung cancer .
Case Study : A derivative of this compound was tested for its ability to inhibit tumor growth in xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a lead compound for further development .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Its structural features suggest it may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.
Data Table: Antimicrobial Activity
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Candida albicans | 10 | 100 |
Polymer Additives
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study : A study investigated the incorporation of this compound into polycarbonate matrices. The results indicated improved tensile strength and thermal degradation temperature compared to unmodified polymers .
Herbicidal Activity
The compound's structural analogs have been investigated for herbicidal properties, particularly in inhibiting specific enzyme pathways in plants.
Data Table: Herbicidal Efficacy
Plant Species | Effective Concentration (g/ha) | Efficacy (%) |
---|---|---|
Amaranthus retroflexus | 0.5 | 85 |
Chenopodium album | 0.75 | 90 |
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid group.
3-Amino-4-fluorobenzoic acid: Similar structure but lacks the pyridine ring.
2-Amino-4-fluorophenylacetic acid: Similar structure but has an acetic acid group instead of a carboxylic acid group.
Uniqueness
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid is unique due to the combination of its functional groups and the presence of both a pyridine ring and a fluorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid, with the CAS number 1261904-78-2, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an amino group, a fluorinated phenyl group, and a carboxylic acid moiety. The incorporation of fluorine into organic molecules often enhances their biological properties, making this compound a subject of interest in medicinal chemistry.
The chemical formula for this compound is , with a molecular weight of approximately 246.24 g/mol. Its structural properties are essential for understanding its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁FN₂O₂ |
Molecular Weight | 246.24 g/mol |
LogP | 3.06 |
PSA | 76.21 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The amino and carboxylic acid functionalities allow for hydrogen bonding with active sites, potentially leading to inhibition or activation of enzymatic pathways. The presence of the fluorine atom may enhance binding affinity and specificity towards molecular targets, which is crucial for its pharmacological effects .
Antimicrobial Properties
Research has indicated that compounds containing pyridine rings often exhibit significant antimicrobial activity. A study exploring various pyridine derivatives found that those similar to this compound demonstrated notable inhibition against Gram-positive bacteria, suggesting potential applications as antimicrobial agents .
Anticancer Activity
The anticancer properties of pyridine derivatives have been well-documented. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases . The specific effects of this compound on cancer cells remain an area for further research.
Enzyme Inhibition
Fluorinated compounds are often investigated for their enzyme inhibition capabilities. For instance, the presence of a trifluoromethyl group in similar structures has been linked to enhanced potency in inhibiting enzymes involved in metabolic pathways . Future studies should assess whether the fluorine substitution in this compound similarly enhances its inhibitory effects on specific enzymes.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the derivatives exhibited varying degrees of effectiveness, with some showing significant inhibition at low concentrations .
- Anticancer Research : In a recent investigation into novel anticancer agents, derivatives similar to this compound were tested against human breast cancer cell lines. Results demonstrated that these compounds could induce cell death via apoptosis and inhibit tumor growth in xenograft models .
Properties
IUPAC Name |
2-amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-4-8(2-3-11(7)14)9-5-10(13(17)18)12(15)16-6-9/h2-6H,1H3,(H2,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAGNVONQRISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687203 | |
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-78-2 | |
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90687203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.